Kmg-104AM

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

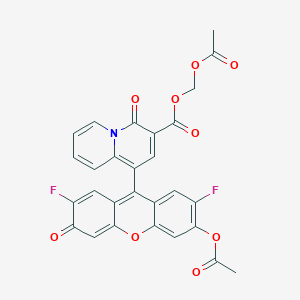

C28H17F2NO9 |

|---|---|

Molecular Weight |

549.4 g/mol |

IUPAC Name |

acetyloxymethyl 1-(3-acetyloxy-2,7-difluoro-6-oxoxanthen-9-yl)-4-oxoquinolizine-3-carboxylate |

InChI |

InChI=1S/C28H17F2NO9/c1-13(32)37-12-38-28(36)18-7-15(21-5-3-4-6-31(21)27(18)35)26-16-8-19(29)22(34)10-23(16)40-24-11-25(39-14(2)33)20(30)9-17(24)26/h3-11H,12H2,1-2H3 |

InChI Key |

XXSSZRGXMKYDTI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCOC(=O)C1=CC(=C2C=CC=CN2C1=O)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)OC(=O)C)F |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Inner Workings of Kmg-104AM: A Technical Guide to its Fluorescence Mechanism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of Kmg-104AM, a fluorescent probe designed for the detection of intracellular magnesium ions (Mg²⁺). We will delve into its chemical properties, the principles of its fluorescence modulation, and provide detailed protocols for its application in cellular imaging.

Core Principles: An "Off-On" Switch for Magnesium Detection

This compound is the acetoxymethyl (AM) ester form of KMG-104, a member of the fluorescein family of dyes. The AM ester modification renders the molecule membrane-permeable, allowing it to be readily loaded into live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeable KMG-104 probe within the cytoplasm.

The fluorescence of KMG-104 is modulated by a process known as Photoinduced Electron Transfer (PeT) . In its free, unbound state, the KMG-104 molecule exhibits very low fluorescence. This is because a specialized electron-donating group in the molecule quenches the fluorescence of the xanthene fluorophore through PeT. Upon binding to Mg²⁺, a conformational change occurs in the probe, which inhibits the PeT process. This "off-on" switching mechanism results in a significant increase in fluorescence intensity, directly proportional to the concentration of free Mg²⁺.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the active form of the probe, KMG-104.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~490 nm | [2] |

| Emission Wavelength (λem) | ~510 nm | [2] |

| Dissociation Constant (Kd) for Mg²⁺ | ~2.1 - 3 mM | [1][2] |

| Selectivity (Kd for Ca²⁺) | ~7.5 mM | |

| Fluorescence Enhancement upon Mg²⁺ saturation | ~10-fold |

| Parameter (for KMG-301) | Value | Reference |

| Quantum Yield (Φ) | 0.15 | |

| Molar Extinction Coefficient (ε) | 42,100 M⁻¹cm⁻¹ |

Visualizing the Mechanism and Workflow

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

References

KMG-104AM: A Technical Guide to Intracellular Magnesium Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of KMG-104AM, a fluorescent probe for the detection and imaging of intracellular magnesium ions (Mg²⁺). We will delve into the core principles of its mechanism, present key quantitative data, and provide a foundational experimental protocol for its application in cellular and subcellular contexts.

Core Principle of Mg²⁺ Detection

This compound is a selectively designed, membrane-permeable fluorescent probe derived from fluorescein.[1] Its functionality relies on the intracellular conversion to its active, membrane-impermeable form, KMG-104, by cytosolic esterases. The fundamental principle of Mg²⁺ detection by KMG-104 lies in a process known as photoinduced electron transfer (PET). In its unbound state, the KMG-104 molecule exhibits low fluorescence due to the quenching of the fluorophore by a nearby electron-rich chelating moiety. Upon selective binding of a magnesium ion, a conformational change occurs in the molecule. This change inhibits the PET process, leading to a significant increase in the fluorescence intensity of the probe. This direct correlation between Mg²⁺ concentration and fluorescence emission allows for the quantitative imaging of intracellular Mg²⁺ dynamics.[2]

The design of KMG-104 ensures high selectivity for Mg²⁺ over other biologically relevant cations, particularly calcium (Ca²⁺), which is often present at much lower resting intracellular concentrations but can undergo significant fluctuations.[3][4] Furthermore, the fluorescence of KMG-104 is stable within a physiological pH range of 6.0 to 7.6, making it a reliable tool for live-cell imaging.[3]

Quantitative Data

The following table summarizes the key quantitative parameters of the KMG-104 probe, essential for experimental design and data interpretation.

| Parameter | Value | Reference |

| Excitation Wavelength (Ex) | ~490 nm | |

| Emission Wavelength (Em) | ~510 nm | |

| Dissociation Constant (Kd) for Mg²⁺ | ~2.1 - 3 mM | |

| Dissociation Constant (Kd) for Ca²⁺ | ~7.5 mM | |

| pH Sensitivity | Insusceptible in the range of 6.0 to 7.6 | |

| Selectivity | High for Mg²⁺ over Na⁺, K⁺, and Ca²⁺ |

Experimental Protocols

This section outlines a general methodology for the use of this compound in cultured cells. Note that optimal conditions may vary depending on the cell type and experimental setup.

Reagent Preparation

-

This compound Stock Solution: Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution of 1-5 mM.

-

Loading Buffer: Prepare a physiological buffer appropriate for your cell type (e.g., Hanks' Balanced Salt Solution (HBSS) or a similar buffer).

Cell Loading

-

Culture cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

-

Remove the culture medium and wash the cells once with the loading buffer.

-

Prepare the working loading solution by diluting the this compound stock solution into the loading buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Incubate the cells with the this compound loading solution at 37°C for 30-60 minutes.

-

After incubation, wash the cells twice with the loading buffer to remove excess probe.

-

Incubate the cells for an additional 30 minutes in fresh loading buffer to allow for complete de-esterification of the AM ester.

Imaging

-

Mount the cells on a fluorescence microscope equipped for live-cell imaging.

-

Excite the cells at approximately 490 nm and collect the emission at around 510 nm.

-

Acquire baseline fluorescence images before applying any experimental treatment.

-

Initiate the experimental treatment and record the changes in fluorescence intensity over time.

Applications in Research and Drug Development

This compound has proven to be a valuable tool for investigating the roles of intracellular Mg²⁺ in various cellular processes. It has been successfully used to perform three-dimensional imaging of intracellular Mg²⁺ distributions in cells such as PC12 cells. Studies utilizing KMG-104 have explored Mg²⁺ mobilization from organelles like mitochondria, suggesting their role as intracellular magnesium stores. For instance, it has been used in conjunction with other fluorescent probes to simultaneously measure cytosolic and mitochondrial Mg²⁺ dynamics. The ability to monitor changes in intracellular Mg²⁺ concentration in response to various stimuli makes this compound a powerful asset in drug development for screening compounds that may modulate Mg²⁺ homeostasis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Fluorescent probes for the detection of magnesium ions (Mg 2+ ): from design to application - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00946E [pubs.rsc.org]

- 4. Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application - PMC [pmc.ncbi.nlm.nih.gov]

Kmg-104AM: A Technical Guide to Excitation and Emission Spectra for Cellular Magnesium Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties and experimental application of Kmg-104AM, a fluorescent probe crucial for the quantification of intracellular magnesium ions (Mg²⁺). The document details the probe's excitation and emission characteristics, experimental protocols for its use, and its application in studying cellular signaling pathways.

Core Spectroscopic and Physicochemical Properties

This compound is the acetoxymethyl (AM) ester form of the Kmg-104 indicator, a highly selective fluorescent sensor for magnesium ions. The AM ester modification renders the molecule cell-permeant, allowing for its effective loading into live cells. Once inside the cell, endogenous esterases cleave the AM group, trapping the active Kmg-104 probe in the cytoplasm. Kmg-104 exhibits a significant increase in fluorescence intensity upon binding to Mg²⁺, making it a valuable tool for monitoring dynamic changes in intracellular magnesium concentrations.

The key quantitative properties of Kmg-104 are summarized in the table below:

| Property | Value | Notes |

| Excitation Maximum (λex) | ~488 nm | Commonly excited using the 488 nm line of an Argon laser[1]. |

| Emission Maximum (λem) | ~540 nm | Inferred from the derivative Kmg-104-AsH[2][3]. |

| Dissociation Constant (Kd) for Mg²⁺ | 1.7 - 2.1 mM | Indicates its suitability for measuring physiological and pathological changes in intracellular Mg²⁺[1][2]. |

| Dissociation Constant (Kd) for Ca²⁺ | > 7.5 mM | Demonstrates high selectivity for Mg²⁺ over Ca²⁺. |

| pH Sensitivity | Insensitive in the range of 6.0 to 7.6 | Stable fluorescence within the typical physiological pH range. |

Experimental Protocols

Measurement of Excitation and Emission Spectra

A precise determination of the excitation and emission spectra of Kmg-104 is fundamental for accurate experimental design and data interpretation. The following protocol outlines a general procedure for these measurements using a spectrofluorometer.

Materials:

-

Kmg-104 (the hydrolyzed form of this compound)

-

Magnesium chloride (MgCl₂) solution of known concentration

-

Calcium chloride (CaCl₂) solution of known concentration

-

pH buffer (e.g., HEPES or MOPS) adjusted to physiological pH (7.2-7.4)

-

High-purity water

-

Spectrofluorometer with cuvettes

Procedure:

-

Preparation of Kmg-104 Stock Solution: Prepare a concentrated stock solution of Kmg-104 in a suitable solvent, such as DMSO.

-

Preparation of Measurement Buffer: Prepare a buffer solution (e.g., 100 mM HEPES, pH 7.2) containing a known concentration of MgCl₂ (e.g., 10 mM) to ensure saturation of the probe. For Mg²⁺-free measurements, a buffer with a chelator like EDTA can be used.

-

Sample Preparation: Dilute the Kmg-104 stock solution into the measurement buffer to a final concentration typically in the low micromolar range (e.g., 1-10 µM).

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (~540 nm).

-

Scan a range of excitation wavelengths (e.g., 400-520 nm).

-

The wavelength at which the fluorescence intensity is maximal is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined excitation maximum (~488 nm).

-

Scan a range of emission wavelengths (e.g., 500-600 nm).

-

The wavelength at which the fluorescence intensity is maximal is the emission maximum (λem).

-

-

Data Analysis: Plot fluorescence intensity as a function of wavelength to visualize the excitation and emission spectra.

The following diagram illustrates the generalized workflow for fluorescence spectroscopy:

References

KMG-104AM: An In-depth Technical Guide for Intracellular Magnesium Sensing

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of KMG-104AM, a fluorescent probe for the detection and imaging of intracellular magnesium ions (Mg²⁺). It includes detailed technical data, experimental protocols, and visualizations to facilitate its application in research and drug development.

Core Principles and Properties

This compound is the acetoxymethyl (AM) ester form of the highly selective fluorescein-derived magnesium probe, KMG-104. The AM ester modification renders the molecule membrane-permeant, allowing it to be easily loaded into live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant KMG-104 indicator in the cytoplasm. KMG-104 exhibits a significant increase in fluorescence emission intensity upon binding to Mg²⁺, enabling the quantification of intracellular free magnesium concentrations.

Quantitative Data

The following table summarizes the key quantitative properties of the active form of the probe, KMG-104.

| Property | Value | Reference |

| Dissociation Constant (Kd) for Mg²⁺ | ~2.1 mM | [1][2] |

| Dissociation Constant (Kd) for Ca²⁺ | ~7.5 mM | [1][2] |

| Excitation Wavelength (Optimal) | 488 nm (compatible with Argon lasers) | [1] |

| Fluorescence Enhancement upon Mg²⁺ saturation | Approximately 17-fold | |

| pH Sensitivity | Insusceptible to pH changes in the range of 6.0 to 7.6 | |

| Selectivity | High selectivity for Mg²⁺ over Ca²⁺ and no observed response to alkali metals. |

Sensing Mechanism and Intracellular Activation

The core of KMG-104's magnesium sensitivity lies in a photoinduced electron transfer (PeT) mechanism. In its free form, the probe's fluorescence is quenched. Upon binding to Mg²⁺, this quenching is suppressed, leading to a significant increase in fluorescence. The initial loading of cells relies on the AM ester form, this compound, which is converted to the active, Mg²⁺-sensitive form, KMG-104, by intracellular esterases.

Caption: Intracellular conversion of this compound and its interaction with Mg²⁺.

Experimental Protocols

The following sections provide detailed methodologies for utilizing this compound for intracellular magnesium measurement.

I. Reagent Preparation

-

This compound Stock Solution:

-

Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Store the stock solution at -20°C, protected from light and moisture.

-

-

Pluronic F-127 Stock Solution (Optional but Recommended):

-

Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the AM ester in aqueous media.

-

-

Physiological Buffer:

-

Use a physiological buffer appropriate for your cell type, for example, Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline solution.

-

II. Cell Loading Protocol

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

-

Cell Preparation:

-

Plate cells on an appropriate imaging dish or coverslip and allow them to adhere and reach the desired confluency.

-

-

Loading Solution Preparation:

-

For a final this compound concentration of 1-5 µM, dilute the this compound stock solution into the physiological buffer.

-

If using Pluronic F-127, first mix the required volume of the this compound stock with an equal volume of the 20% Pluronic F-127 solution. Then, disperse this mixture into the physiological buffer by vortexing.

-

-

Cell Incubation:

-

Remove the culture medium from the cells and wash once with the physiological buffer.

-

Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C. The optimal loading time and temperature must be determined empirically.

-

-

Washing and De-esterification:

-

After incubation, wash the cells two to three times with the physiological buffer to remove extracellular probe.

-

Incubate the cells for an additional 30 minutes in fresh physiological buffer to allow for complete de-esterification of the this compound to KMG-104 by intracellular esterases.

-

III. Fluorescence Imaging

-

Microscopy:

-

Image the loaded cells using a fluorescence microscope, preferably a confocal microscope for 3D imaging and reduced background.

-

Excite the KMG-104 at or near 488 nm.

-

Collect the fluorescence emission, typically in the green channel.

-

-

Image Acquisition:

-

Acquire baseline fluorescence images before applying any experimental treatment.

-

For dynamic studies, acquire images at appropriate time intervals to monitor changes in intracellular Mg²⁺ concentration.

-

IV. Calibration of the Fluorescence Signal

To convert fluorescence intensity ratios into absolute Mg²⁺ concentrations, an in situ calibration is recommended.

-

Determination of F_max (Maximum Fluorescence):

-

After the experiment, expose the cells to a high concentration of Mg²⁺ (e.g., 10-20 mM) in the presence of a magnesium ionophore such as 4-bromo A-23187 to saturate the intracellular probe. Record the maximum fluorescence intensity (F_max).

-

-

Determination of F_min (Minimum Fluorescence):

-

Following the F_max measurement, replace the solution with a Mg²⁺-free buffer containing a strong Mg²⁺ chelator like EDTA (e.g., 50 mM) to determine the minimum fluorescence intensity (F_min).

-

-

Calculation of Intracellular Mg²⁺ Concentration:

-

The intracellular free Mg²⁺ concentration can be calculated using the following equation, derived from the law of mass action:

[Mg²⁺] = Kd * (F - F_min) / (F_max - F)

Where:

-

[Mg²⁺] is the intracellular free magnesium concentration.

-

Kd is the dissociation constant of KMG-104 for Mg²⁺ (~2.1 mM).

-

F is the fluorescence intensity of the indicator at a given time point.

-

F_min is the minimum fluorescence intensity in the absence of Mg²⁺.

-

F_max is the maximum fluorescence intensity at Mg²⁺ saturation.

-

Experimental Workflow Visualization

The following diagram outlines the key stages of a typical experiment using this compound.

Caption: A streamlined workflow for using this compound.

Applications in Research

This compound has been successfully employed to visualize three-dimensional intracellular Mg²⁺ distributions in cell lines such as PC12 cells. It has also been instrumental in studying Mg²⁺ transients upon mitochondrial depolarization, suggesting a role for mitochondria as intracellular magnesium stores. Its high selectivity and sensitivity make it a valuable tool for investigating the role of intracellular magnesium in a wide range of cellular processes and disease models.

References

The Pivotal Role of Intracellular Free Magnesium: A Technical Guide for Researchers

Abstract

Magnesium (Mg²⁺), the second most abundant intracellular cation, is a critical regulator of a vast array of cellular processes.[1][2][3] Its role extends far beyond that of a simple cofactor; it is a key player in signal transduction, enzyme kinetics, and the regulation of ion channels.[4][5] This technical guide provides an in-depth exploration of the multifaceted functions of intracellular free magnesium, offering researchers, scientists, and drug development professionals a comprehensive resource. We delve into the quantitative aspects of intracellular magnesium, detail experimental protocols for its measurement, and visualize its involvement in key signaling pathways.

Introduction

For many years, the significance of intracellular free magnesium ([Mg²⁺]i) was often overshadowed by the more dynamic signaling roles of calcium. However, a growing body of evidence highlights that subtle changes in [Mg²⁺]i can have profound effects on cellular function. Unlike calcium, which often acts as a transient "trigger," magnesium can be considered a more "static" regulator, setting the threshold for numerous metabolic and signaling events. This guide aims to provide a detailed understanding of the core functions of intracellular free magnesium, its regulation, and the methodologies to accurately assess its intracellular concentration and impact.

Quantitative Overview of Intracellular Magnesium

The concentration of intracellular free magnesium is tightly regulated and varies between different cell types and subcellular compartments. This section summarizes key quantitative data related to intracellular magnesium, providing a foundation for understanding its physiological significance.

Table 1: Intracellular Free and Total Magnesium Concentrations in Various Cell Types and Organelles

| Cell Type/Organelle | Free [Mg²⁺] (mM) | Total [Mg²⁺] (mM) | Reference(s) |

| Cytosol | |||

| Cardiac Myocytes | 0.5 - 1.2 | 10-15 | |

| Hepatocytes | 0.37 | ~19 | |

| Erythrocytes | 0.178 (Normal) | - | |

| Platelets | 0.20 - 0.67 | - | |

| Skeletal Muscle | 0.93 - 0.95 | - | |

| Human Brain | ~0.3 | - | |

| Organelles | |||

| Mitochondria (Cardiac) | 0.8 | - | |

| Mitochondria (Liver) | 1.2 | - | |

| Nucleus | Assumed similar to cytoplasm | - | |

| Endoplasmic Reticulum | Not determined | - |

Table 2: Binding Affinity of Magnesium to Key Cellular Ligands

| Ligand | Dissociation Constant (Kd) | Reference(s) |

| ATP | 50 µM | |

| ADP | ~10-fold higher than ATP |

Table 3: Quantitative Effects of Intracellular Free Magnesium on Enzyme Kinetics

| Enzyme/Process | Effect of Increased [Mg²⁺]i | Quantitative Details | Reference(s) |

| Kinases (general) | Activation (as Mg-ATP complex) | Most kinases require Mg-ATP as the substrate. | |

| Insulin Receptor Tyrosine Kinase | Activation | Two Mg²⁺ ions can bind to the tyrosine kinase domain. | |

| Adenylate Kinase | Modulates equilibrium | The apparent equilibrium constant is dependent on [Mg²⁺]. | |

| Creatine Kinase | Increases observed equilibrium constant | Kobs increases from 37.8 (0 mM Mg²⁺) to 166 (1 mM Mg²⁺) at pH 7.0. | |

| Myokinase | Increases observed equilibrium constant | Kobs increases from 0.391 (0 mM Mg²⁺) to 1.05 (1 mM Mg²⁺). |

Key Signaling Pathways Involving Intracellular Magnesium

Intracellular free magnesium is a crucial modulator of several key signaling pathways. Its influence is often exerted through direct binding to signaling proteins or by acting as a necessary cofactor for enzymatic reactions within the cascade.

Insulin Signaling Pathway

Magnesium plays a vital role in both the secretion and action of insulin. In the insulin signaling cascade, magnesium is essential for the kinase activity of the insulin receptor and downstream signaling molecules.

TRPM7 Channel-Mediated Signaling

The Transient Receptor Potential Melastatin 7 (TRPM7) is a unique protein that functions as both an ion channel permeable to Mg²⁺ and a kinase. It plays a critical role in maintaining intracellular magnesium homeostasis and is involved in various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.

References

- 1. The biochemical function of Mg²+ in insulin secretion, insulin signal transduction and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Participation of Magnesium in the Secretion and Signaling Pathways of Insulin: an Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Kmg-104AM: An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of Kmg-104AM, a cell-permeable fluorescent probe for the detection of intracellular magnesium ions (Mg²⁺). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the chemical structure, properties, and applications of this compound. Included are structured tables of quantitative data, detailed experimental protocols for intracellular Mg²⁺ imaging, and a visualization of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) signaling pathway, in which Mg²⁺ dynamics play a crucial role.

Introduction

Magnesium is the second most abundant intracellular divalent cation and a critical cofactor in a vast array of enzymatic reactions, including those involved in ATP metabolism, DNA and RNA synthesis, and cellular signaling. The ability to accurately measure and visualize intracellular free Mg²⁺ concentrations ([Mg²⁺]i) is paramount for understanding cellular physiology and pathology. This compound is a powerful tool for this purpose, offering high selectivity and sensitivity for Mg²⁺ ions in a biological context. It is the acetoxymethyl (AM) ester of Kmg-104, a modification that renders the molecule membrane-permeant, allowing for its efficient loading into live cells.

Chemical Structure and Properties

Kmg-104 is a fluorescein-derived probe designed for the selective chelation of Mg²⁺. The acetoxymethyl ester groups in this compound mask the carboxyl groups of the parent compound, Kmg-104, neutralizing its negative charges and enabling passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now fluorescently active and membrane-impermeant Kmg-104.

Table 1: Chemical Properties of Kmg-104 and this compound

| Property | Kmg-104 | This compound |

| Molecular Formula | C₂₃H₁₁F₂NO₆ | C₂₈H₁₇F₂NO₈ |

| Molecular Weight | 435.33 g/mol | 549.43 g/mol |

| CAS Number | 852057-94-4 | 2436544-33-9 |

| Appearance | Brown to red solid | Solid |

| Solubility | DMSO (50 mg/mL) | DMSO |

Below are the 2D chemical structures of Kmg-104 and its acetoxymethyl ester, this compound.

Caption: 2D Chemical Structure of Kmg-104.

Caption: 2D Chemical Structure of this compound.

Spectroscopic and Binding Properties

Kmg-104 exhibits a significant increase in fluorescence intensity upon binding to Mg²⁺, making it an excellent "off-on" fluorescent sensor. Its spectral properties are compatible with standard fluorescence microscopy equipment.

Table 2: Photophysical and Binding Properties of Kmg-104

| Parameter | Value | Reference |

| Excitation Wavelength (Ex) | ~490 nm | [1][2] |

| Emission Wavelength (Em) | ~510 nm | [1][2] |

| Dissociation Constant (Kd) for Mg²⁺ | 2.1 - 3 mM | [1] |

| Dissociation Constant (Kd) for Ca²⁺ | 7.5 mM | |

| Optimal pH Range | 6.0 - 7.6 |

Signaling Pathway Involvement: NO/cGMP/PKG and Mitochondrial Mg²⁺ Release

This compound has been instrumental in elucidating the role of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) signaling pathway in mediating magnesium release from mitochondria. This pathway is crucial for various physiological processes, including the regulation of vascular tone and neuronal function.

The workflow for investigating this pathway using this compound is as follows:

Caption: Experimental workflow for studying Mg²⁺ dynamics.

The signaling cascade can be visualized as follows:

Caption: NO/cGMP/PKG signaling pathway for Mg²⁺ release.

Experimental Protocols

Materials

-

This compound (stock solution in anhydrous DMSO)

-

Cell culture medium (e.g., DMEM for PC12 cells)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Confocal microscope with appropriate filter sets (e.g., excitation ~488 nm, emission ~500-550 nm)

-

PC12 cells or other cell line of interest

-

Glass-bottom dishes or coverslips

Cell Preparation and Staining

-

Cell Seeding: Seed PC12 cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.

-

Preparation of Loading Buffer: Prepare a loading buffer by diluting the this compound stock solution in serum-free cell culture medium or a suitable physiological buffer to a final concentration of 1-10 µM. To aid in solubilization, Pluronic F-127 (at a final concentration of 0.02%) can be added to the loading buffer.

-

Cell Loading: Remove the culture medium from the cells and wash once with pre-warmed physiological buffer. Add the this compound loading buffer to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

-

Washing: After incubation, remove the loading buffer and wash the cells 2-3 times with pre-warmed physiological buffer to remove any extracellular probe.

-

De-esterification: Incubate the cells for an additional 30 minutes in fresh, pre-warmed physiological buffer to allow for the complete hydrolysis of the AM ester by intracellular esterases.

Fluorescence Imaging

-

Microscope Setup: Mount the dish or coverslip with the loaded cells onto the stage of a confocal microscope.

-

Cell Visualization: Locate the cells of interest using brightfield or DIC microscopy.

-

Image Acquisition: Switch to fluorescence imaging. Excite the cells at approximately 490 nm and collect the emitted fluorescence between 500 and 550 nm.

-

Baseline Measurement: Acquire a stable baseline fluorescence reading before applying any experimental stimuli.

-

Experimental Manipulation: Perfuse the cells with the experimental solution (e.g., containing an agonist or antagonist of the signaling pathway of interest) and record the changes in fluorescence intensity over time.

Conclusion

This compound is a highly effective and selective fluorescent probe for the real-time monitoring of intracellular magnesium dynamics. Its utility in elucidating complex signaling pathways, such as the NO/cGMP/PKG pathway, underscores its importance as a tool for researchers in cell biology, neuroscience, and drug discovery. The protocols and data presented in this guide are intended to facilitate the successful application of this compound in a laboratory setting.

References

An In-depth Technical Guide to the Membrane Permeability of KMG-104AM

Notice: Information regarding "Kmg-104AM" is not available in the public domain based on the conducted literature search. The following guide is a template illustrating the expected structure and content for a comprehensive technical analysis of a novel compound's membrane permeability, as per the user's request. This structure can be populated with specific data once information on this compound becomes available.

Introduction

The cellular membrane represents a critical barrier and interface for pharmacological agents. Its selective permeability dictates the intracellular access and, consequently, the efficacy of therapeutic compounds. This document provides a detailed overview of the membrane permeability characteristics of this compound, a novel investigational compound. Understanding these properties is paramount for researchers, scientists, and drug development professionals in assessing its potential as a therapeutic agent. This guide summarizes key quantitative data, outlines experimental methodologies, and visualizes associated cellular processes.

Quantitative Permeability Data

The assessment of membrane permeability is crucial for predicting the in vivo absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The apparent permeability coefficient (Papp) is a standard metric used to quantify the rate at which a compound crosses a membrane barrier in vitro.[1] The following tables would typically present Papp values for this compound determined through various permeability assays.

Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data for this compound

| Compound | ALogP | PAMPA Papp (x 10-6 cm/s) |

| This compound | TBD | TBD |

| Control 1 | TBD | TBD |

| Control 2 | TBD | TBD |

| TBD: To Be Determined |

Table 2: Cell-Based Permeability Assay Data for this compound

| Cell Line | Direction | Transporter Overexpression | This compound Papp (x 10-6 cm/s) |

| Caco-2 | A to B | None | TBD |

| MDCK | A to B | None | TBD |

| MDCK-MDR1 | A to B | P-gp | TBD |

| A to B: Apical to Basolateral; TBD: To Be Determined |

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of reliable scientific data. The methodologies for the key permeability assays are described below.

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method for assessing the passive diffusion of compounds across an artificial lipid membrane.

-

Materials:

-

96-well filter plates with a PVDF membrane.

-

Phospholipid solution (e.g., 2% lecithin in dodecane).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Test compound (this compound) and control compounds.

-

96-well UV-Vis microplate reader.

-

-

Procedure:

-

The filter membrane of each well in the donor plate is coated with the phospholipid solution to form an artificial membrane.

-

The acceptor plate wells are filled with PBS.

-

The donor plate is filled with a solution of the test compound in PBS.

-

The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

-

After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a UV-Vis microplate reader.

-

The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA]t / [C]equilibrium)

-

2. Caco-2 and MDCK Cell-Based Permeability Assays

Caco-2 and Madin-Darby Canine Kidney (MDCK) cells are commonly used in vitro models to predict intestinal drug absorption.[2]

-

Cell Culture:

-

Caco-2 or MDCK cells are seeded on permeable Transwell inserts and cultured for 21-25 days (Caco-2) or 3-5 days (MDCK) to form a confluent monolayer.[2]

-

The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER).

-

-

Permeability Assay:

-

The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

-

The test compound (this compound) is added to the apical (donor) compartment.

-

Samples are taken from the basolateral (acceptor) compartment at various time points.

-

The concentration of the compound in the samples is quantified using a suitable analytical method (e.g., LC-MS/MS).

-

The Papp value is calculated from the flux of the compound across the monolayer.

-

Signaling Pathways and Mechanisms of Action

Fluorescent probes are often designed to investigate specific cellular events or the concentration of particular ions. For instance, probes like the KMG-500 series are used to visualize intracellular magnesium ions (Mg²⁺).[3] The acetoxymethyl (AM) ester group is a common chemical modification used to enhance the membrane permeability of such probes.

The following diagram illustrates the general mechanism by which an AM-esterated probe crosses the cell membrane and becomes active within the cell.

References

- 1. A new workflow for the effective curation of membrane permeability data from open ADME information - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MDCK (Madin-Darby canine kidney) cells: A tool for membrane permeability screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Near-Infrared Fluorescent Probes for Imaging of Intracellular Mg2+ and Application to Multi-Color Imaging of Mg2+, ATP, and Mitochondrial Membrane Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

KMG-104AM: An In-Depth Technical Guide to a Fluorescein-Derived Probe for Intracellular Magnesium Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

KMG-104AM is a cell-permeant, fluorescein-derived fluorescent probe designed for the selective detection and imaging of intracellular magnesium ions (Mg²⁺). Its development has provided researchers with a valuable tool to investigate the intricate roles of Mg²⁺ in a multitude of cellular processes. This guide offers a comprehensive overview of this compound, including its mechanism of action, key characteristics, experimental protocols, and relevant data to facilitate its effective use in research and drug development.

Core Principles and Mechanism of Action

This compound operates on the principle of photoinduced electron transfer (PeT). In its unbound state, the fluorescence of the fluorescein core is quenched. Upon selective binding to Mg²⁺, the PeT process is inhibited, leading to a significant increase in fluorescence intensity. This "off-on" fluorescent response allows for the sensitive detection of changes in intracellular Mg²⁺ concentrations.[1] The acetoxymethyl (AM) ester moiety renders the molecule membrane-permeant, allowing it to be readily loaded into live cells. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, Mg²⁺-sensitive form of the probe, KMG-104, in the cytoplasm.[1]

Quantitative Data

The photophysical and binding properties of KMG-104 are summarized in the tables below. These characteristics make it a highly selective and effective probe for measuring intracellular Mg²⁺.

Table 1: Photophysical Properties of KMG-104

| Property | Value | Notes |

| Excitation Wavelength (Ex) | ~490 nm | Compatible with standard 488 nm laser lines.[1] |

| Emission Wavelength (Em) | ~510 nm | Green fluorescence. |

| Fluorescence Enhancement | ~10-fold | Upon saturation with Mg²⁺.[2] |

| Quantum Yield (Φ) | Not Reported | Data for the related probe KMG-301 is 0.15.[2] |

| Molar Extinction Coefficient (ε) | Not Reported | Data for the related probe KMG-301 is 42,100 M⁻¹cm⁻¹. |

Table 2: Ion Binding Properties of KMG-104

| Ion | Dissociation Constant (Kd) | Notes |

| Mg²⁺ | ~2.1 mM | Suitable for detecting physiological intracellular Mg²⁺ concentrations. |

| Ca²⁺ | ~7.5 mM | Demonstrates high selectivity for Mg²⁺ over Ca²⁺. |

| pH Sensitivity | Insusceptible | In the physiological range of 6.0 to 7.6. |

Experimental Protocols

The following is a general protocol for loading cells with this compound and performing fluorescence imaging of intracellular Mg²⁺. This protocol may require optimization for specific cell types and experimental conditions.

Materials

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Cells of interest cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope equipped with appropriate filters for fluorescein (e.g., excitation ~490 nm, emission ~510 nm)

Protocol

-

Reagent Preparation:

-

Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

-

-

Cell Loading:

-

Wash cultured cells with pre-warmed HBSS to remove any residual medium.

-

Prepare the loading buffer by diluting the this compound stock solution and the Pluronic F-127 stock solution into HBSS. The final concentration of this compound is typically in the range of 1-10 µM, and the final concentration of Pluronic F-127 is typically 0.02-0.05%.

-

Incubate the cells in the loading buffer at 37°C for 30-60 minutes in a light-protected environment.

-

-

Washing and De-esterification:

-

After incubation, wash the cells three times with pre-warmed HBSS to remove excess probe.

-

Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

-

-

Fluorescence Imaging:

-

Mount the cells on a fluorescence microscope.

-

Excite the cells at ~490 nm and collect the fluorescence emission at ~510 nm.

-

Acquire images at desired time points to monitor changes in intracellular Mg²⁺ concentration.

-

Applications in Research and Drug Development

This compound has been successfully employed in various research applications to investigate the role of intracellular Mg²⁺. A notable application is in studying the mobilization of Mg²⁺ from mitochondria. For instance, treatment of cells with the mitochondrial uncoupler FCCP (carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone) leads to an increase in cytosolic Mg²⁺, which can be visualized using KMG-104. This allows for the investigation of mitochondria as potential intracellular Mg²⁺ stores.

The ability to monitor changes in intracellular Mg²⁺ with high selectivity and sensitivity makes this compound a powerful tool for:

-

Investigating the role of Mg²⁺ in signal transduction pathways.

-

Screening for compounds that modulate intracellular Mg²⁺ homeostasis.

-

Studying the involvement of Mg²⁺ in various disease states, including cardiovascular and neurological disorders.

Conclusion

This compound stands out as a robust and reliable fluorescent probe for the detection of intracellular magnesium. Its favorable photophysical properties, high selectivity, and ease of use make it an indispensable tool for researchers and drug development professionals seeking to unravel the complex roles of magnesium in cellular physiology and pathophysiology. Careful consideration of the experimental protocols and quantitative data presented in this guide will enable users to effectively integrate this compound into their research endeavors.

References

Methodological & Application

KMG-104AM: Application Notes for Live Cell Imaging of Intracellular Magnesium

For Researchers, Scientists, and Drug Development Professionals

Introduction

KMG-104AM is a cell-permeant, fluorescent indicator designed for the quantitative measurement of intracellular magnesium ions (Mg²⁺) in living cells. As the second most abundant intracellular cation, Mg²⁺ plays a pivotal role in a vast array of cellular processes, including enzymatic reactions, signal transduction, and energy metabolism. Dysregulation of intracellular Mg²⁺ homeostasis has been implicated in various pathological conditions, making its accurate measurement crucial for research in neuroscience, cardiology, and drug discovery. This compound offers high sensitivity and selectivity for Mg²⁺, providing a powerful tool for real-time monitoring of intracellular Mg²⁺ dynamics. This document provides a detailed protocol for loading this compound into live cells and summarizes its key characteristics.

Physicochemical and Fluorescent Properties

This compound is an acetoxymethyl (AM) ester derivative of the fluorescent Mg²⁺ indicator KMG-104. The AM ester modification renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the now membrane-impermeant KMG-104 indicator in the cytoplasm. KMG-104 exhibits a significant increase in fluorescence intensity upon binding to Mg²⁺.

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~488 nm | [1] |

| Emission Wavelength (λem) | ~530 nm | [1] |

| Dissociation Constant for Mg²⁺ (Kd) | ~1.0 mM | [2] |

| Dissociation Constant for Ca²⁺ (Kd) | ~6 µM | [2] |

| Measurement Type | Intensity-based | [2] |

Note: The spectral properties and dissociation constants are for Magnesium Green, a spectrally similar indicator, and are provided as a reference.

Experimental Protocols

Reagent Preparation

1. This compound Stock Solution (1-5 mM):

-

Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

2. Pluronic™ F-127 Stock Solution (20% w/v in DMSO):

-

Pluronic™ F-127 is a non-ionic surfactant that aids in the dispersion of the AM ester in aqueous loading buffer.

3. Loading Buffer:

-

A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline buffered with HEPES. The buffer should be serum-free to prevent extracellular esterase activity.

Cell Loading Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

-

Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Prepare Loading Solution:

-

Thaw an aliquot of the this compound stock solution and the Pluronic™ F-127 stock solution.

-

For a final loading concentration of 5 µM this compound, first mix equal volumes of the 1-5 mM this compound stock solution and the 20% Pluronic™ F-127 stock solution.

-

Vortex this mixture briefly.

-

Dilute this mixture into pre-warmed, serum-free loading buffer to achieve the final desired concentration (e.g., 1-10 µM). Vortex immediately to ensure a homogenous suspension.

-

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Add the prepared loading solution to the cells.

-

Incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will vary depending on the cell type.

-

-

Washing:

-

Remove the loading solution.

-

Wash the cells two to three times with pre-warmed, serum-free buffer to remove extracellular dye.

-

-

De-esterification:

-

Add fresh, pre-warmed buffer to the cells.

-

Incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the this compound within the cells.

-

-

Imaging: Proceed with fluorescence imaging using appropriate filter sets for excitation at ~488 nm and emission at ~530 nm.

Experimental Workflow

Caption: Experimental workflow for loading this compound into live cells.

Intracellular Magnesium Signaling

Intracellular Mg²⁺ is a critical regulator of numerous signaling pathways. This compound can be utilized to study the dynamics of intracellular Mg²⁺ in response to various stimuli. For instance, in neurons, intracellular Mg²⁺ has been shown to modulate the mTOR signaling pathway, which is crucial for protein synthesis and dendritic growth. It also plays a role in regulating synaptic configuration and plasticity.

Caption: Simplified overview of intracellular magnesium signaling pathways.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low fluorescence signal | - Inefficient loading (suboptimal concentration, time, or temperature).- Incomplete de-esterification.- Low intracellular esterase activity. | - Optimize loading concentration (try a range of 1-10 µM).- Increase incubation time.- Ensure incubation is at 37°C.- Extend de-esterification time. |

| High background fluorescence | - Incomplete washing.- Extracellular hydrolysis of AM ester. | - Increase the number of washes.- Ensure the loading buffer is serum-free. |

| Uneven cell loading | - Inhomogeneous dispersion of the dye in the loading solution. | - Ensure thorough mixing of this compound and Pluronic™ F-127 before diluting in buffer.- Vortex the final loading solution immediately before adding to cells. |

| Cellular toxicity | - High concentration of this compound or DMSO. | - Reduce the loading concentration of this compound.- Ensure the final DMSO concentration is low (typically <0.5%). |

| Compartmentalization of the dye | - Dye sequestration in organelles (e.g., mitochondria). | - Lower the loading temperature (e.g., room temperature).- Reduce the loading time. |

Conclusion

This compound is a valuable tool for researchers investigating the role of intracellular magnesium in cellular physiology and pathophysiology. By following the provided protocols and considering the potential for optimization, investigators can obtain reliable and quantitative measurements of intracellular Mg²⁺ dynamics in live cells. The ability to monitor these changes in real-time will undoubtedly contribute to a deeper understanding of the multifaceted roles of this essential cation in health and disease.

References

Application Notes and Protocols for Kmg-104AM Staining in Cultured Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kmg-104AM is a fluorescent indicator designed for the detection of intracellular magnesium ions (Mg²⁺). As a cell-permeant acetoxymethyl (AM) ester, it can be loaded into live cells, including cultured neurons. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the active indicator in the cytoplasm. Upon binding to Mg²⁺, the fluorescence intensity of Kmg-104 increases, allowing for the measurement of intracellular magnesium concentrations and their dynamics. Monitoring intracellular Mg²⁺ is crucial for understanding a wide range of neuronal functions, including enzymatic activity, channel gating, and synaptic transmission.

These application notes provide a generalized protocol for the loading and imaging of this compound in cultured neurons. The provided parameters are based on established protocols for similar AM ester-based fluorescent indicators and should be optimized for specific neuronal cell types and experimental conditions.

Data Presentation

Table 1: General Parameters for Loading AM Ester Dyes into Cultured Neurons

| Parameter | Recommended Range | Notes |

| This compound Stock Solution Concentration | 1-5 mM in anhydrous DMSO | Prepare fresh or store desiccated at -20°C. Protect from light. |

| Pluronic F-127 Stock Solution | 10-20% (w/v) in anhydrous DMSO | Aids in the dispersion of the AM ester in aqueous loading buffer. |

| Final this compound Concentration | 1-10 µM | Higher concentrations can lead to cytotoxicity or incomplete de-esterification. |

| Final Pluronic F-127 Concentration | 0.02-0.1% | Excessive concentrations can be detrimental to cell health. |

| Loading Buffer | Physiological saline (e.g., HBSS, ACSF) or serum-free culture medium | The buffer should be free of phenol red to reduce background fluorescence. |

| Loading Temperature | Room Temperature to 37°C | Higher temperatures can facilitate faster loading but may also increase dye extrusion. |

| Incubation Time | 30-60 minutes | Optimal time depends on the cell type and loading temperature. |

| De-esterification Time | 15-30 minutes | Time for intracellular esterases to cleave the AM group, trapping the dye. |

Experimental Protocols

I. Preparation of Reagents

1. This compound Stock Solution (1 mM): a. Allow the vial of lyophilized this compound to equilibrate to room temperature before opening. b. Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to achieve a 1 mM stock solution. For a 50 µg vial, this volume will depend on the molecular weight of this compound. c. Vortex briefly to dissolve completely. d. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. e. Store at -20°C, protected from light and moisture.

2. Pluronic F-127 Stock Solution (20% w/v): a. Add 200 mg of Pluronic F-127 to 1 mL of anhydrous DMSO. b. Vortex until fully dissolved. This may take some time. c. Store at room temperature.

3. Loading Buffer: a. Prepare a physiological saline solution such as Hanks' Balanced Salt Solution (HBSS) or artificial cerebrospinal fluid (ACSF). Ensure the buffer is at the correct pH (typically 7.2-7.4) and osmolarity for your neurons. b. Alternatively, serum-free culture medium can be used. Serum may contain esterases that can cleave the AM ester extracellularly. c. Warm the buffer to the desired loading temperature (e.g., 37°C) before use.

II. Staining Protocol for Cultured Neurons

-

Prepare the Loading Solution: a. In a microcentrifuge tube, mix a volume of the this compound stock solution and the Pluronic F-127 stock solution. A common approach is to first mix equal volumes of the two stock solutions. b. Dilute this mixture into the pre-warmed loading buffer to achieve the desired final concentrations of this compound (e.g., 5 µM) and Pluronic F-127 (e.g., 0.05%). c. Vortex the final loading solution thoroughly to ensure the dye is well-dispersed.

-

Cell Loading: a. Aspirate the culture medium from the cultured neurons grown on coverslips or in imaging dishes. b. Gently wash the cells once with the pre-warmed loading buffer. c. Add the prepared loading solution to the cells, ensuring the entire surface is covered. d. Incubate the cells at 37°C for 30-45 minutes in the dark. The optimal time and temperature should be determined empirically.

-

Washing and De-esterification: a. After incubation, aspirate the loading solution. b. Wash the cells two to three times with pre-warmed loading buffer to remove extracellular dye. c. Add fresh, pre-warmed loading buffer or culture medium to the cells. d. Incubate for an additional 15-30 minutes at 37°C in the dark to allow for complete de-esterification of the dye by intracellular esterases.

-

Imaging: a. Mount the coverslip with stained neurons onto an imaging chamber. b. Maintain the cells in a physiological buffer during imaging. c. Use a fluorescence microscope equipped with the appropriate excitation and emission filters for Kmg-104. The specific wavelengths will be provided by the manufacturer of the dye. d. Acquire images to monitor changes in intracellular Mg²⁺ concentration in response to experimental stimuli.

Mandatory Visualization

Caption: Experimental workflow for staining cultured neurons with this compound.

Caption: Mechanism of this compound activation and Mg²⁺ detection in neurons.

Measuring Mitochondrial Mg2+ Dynamics with KMG-104AM: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium ions (Mg2+) are critical regulators of numerous cellular processes, and mitochondria are emerging as key players in maintaining intracellular Mg2+ homeostasis. The concentration of Mg2+ within the mitochondrial matrix influences vital functions such as ATP synthesis and calcium signaling. KMG-104AM is a fluorescent probe that has proven to be a valuable tool for investigating these dynamics.

Although this compound is primarily a cytosolic indicator, its application has been pivotal in studying mitochondrial Mg2+ stores. By monitoring changes in cytosolic Mg2+ concentrations in the immediate vicinity of mitochondria, researchers can infer the release of Mg2+ from these organelles. This is typically achieved by inducing mitochondrial depolarization with reagents like carbonyl cyanide p-(trifluoromethoxy) phenylhydrazone (FCCP), which triggers the mobilization of Mg2+ from the mitochondria into the cytosol.[1][2][3][4] This indirect measurement provides crucial insights into the role of mitochondria as intracellular Mg2+ reservoirs. For direct measurement of mitochondrial Mg2+, the related probe KMG-301AM has been specifically developed.[1]

These application notes provide a detailed protocol for utilizing this compound to assess mitochondrial Mg2+ release.

Quantitative Data of KMG-104

The photophysical and binding properties of KMG-104 are summarized in the table below for easy reference and comparison.

| Property | Value | Notes |

| Excitation Wavelength (λex) | ~488 nm | Can be excited by the 488 nm line of an Argon laser. |

| Emission Wavelength (λem) | ~540 nm | |

| Dissociation Constant (Kd) for Mg2+ | 1.7 - 2.1 mM | Suitable for detecting intracellular Mg2+ concentrations. |

| Dissociation Constant (Kd) for Ca2+ | 7.5 - 100 mM | Demonstrates high selectivity for Mg2+ over Ca2+. |

| Fluorescence Quantum Yield (Φ) | ~0.02 | Indicates a modest "turn-on" ratio upon Mg2+ binding. |

| Formulation | Acetoxymethyl (AM) ester | Membrane-permeable form for easy cell loading. |

Experimental Protocols

Reagent Preparation

-

This compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Aliquot and store at -20°C, protected from light and moisture.

-

Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. This non-ionic surfactant aids in the dispersion of the AM ester in aqueous media.

-

Loading Buffer: A common loading buffer is Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer, pH 7.2-7.4.

Cell Culture and Seeding

-

Culture cells of interest to the desired confluency using standard cell culture techniques.

-

For imaging, seed the cells onto an appropriate substrate, such as glass-bottom dishes or coverslips, and allow them to adhere overnight.

Cell Loading with this compound

-

Prepare the loading solution by diluting the this compound stock solution into the loading buffer to a final concentration of 5-10 µM.

-

To aid in dye solubilization, first mix the required volume of the this compound stock solution with an equal volume of the 20% Pluronic F-127 stock solution before diluting in the loading buffer.

-

Remove the culture medium from the cells and wash once with the pre-warmed loading buffer.

-

Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time may need to be determined empirically for different cell types.

-

After incubation, wash the cells two to three times with fresh, pre-warmed loading buffer to remove extracellular this compound.

-

Incubate the cells in fresh loading buffer for an additional 30 minutes at 37°C to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active form of the dye within the cytosol.

Fluorescence Microscopy and Data Acquisition for Mitochondrial Mg2+ Release

-

Microscope Setup: Use a fluorescence microscope (confocal is recommended for better spatial resolution) equipped with a 488 nm laser line for excitation and a detector set to collect emission between 510-560 nm.

-

Baseline Measurement: Acquire baseline fluorescence images of the KMG-104-loaded cells.

-

Induction of Mitochondrial Mg2+ Release: To induce the release of Mg2+ from mitochondria, add a mitochondrial uncoupler such as FCCP to the imaging medium at a final concentration of 1-5 µM.

-

Time-Lapse Imaging: Immediately after adding FCCP, begin time-lapse imaging to capture the resulting increase in cytosolic KMG-104 fluorescence. The imaging frequency will depend on the kinetics of Mg2+ release in the specific cell type.

-

Data Analysis:

-

Correct for background fluorescence.

-

Define regions of interest (ROIs) within the cytosol of individual cells to measure the change in fluorescence intensity over time.

-

The increase in KMG-104 fluorescence intensity following FCCP treatment is indicative of Mg2+ efflux from the mitochondria into the cytosol.

-

Visualizations

Experimental Workflow for Measuring Mitochondrial Mg2+ Release

Caption: Workflow for monitoring mitochondrial Mg2+ release using this compound.

Signaling Pathway of Mitochondrial Mg2+ Homeostasis

Caption: Key transporters regulating mitochondrial Mg2+ influx and efflux.

References

- 1. Newly Developed Mg2+–Selective Fluorescent Probe Enables Visualization of Mg2+ Dynamics in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. refp.cohlife.org [refp.cohlife.org]

- 3. Newly developed Mg2+-selective fluorescent probe enables visualization of Mg2+ dynamics in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Newly Developed Mg2+–Selective Fluorescent Probe Enables Visualization of Mg2+ Dynamics in Mitochondria | PLOS One [journals.plos.org]

Application Notes and Protocols for Kmg-104AM in Neuroscience Research

To the valued researcher,

Following a comprehensive search of publicly available scientific literature and databases, we were unable to identify a compound designated as "Kmg-104AM." It is possible that this name contains a typographical error, is an internal or developmental code not yet disclosed in public forums, or represents a very recent discovery that has not yet been published.

To provide you with the detailed Application Notes and Protocols you require, we kindly request that you verify the compound name.

Once the correct compound name is identified, we will be able to:

-

Gather comprehensive information on its mechanism of action and its applications in neuroscience research.

-

Locate and synthesize published experimental data , focusing on quantitative results from relevant studies.

-

Structure the collected data into clear and concise tables for straightforward comparison and analysis.

-

Develop detailed experimental protocols for key applications, providing step-by-step guidance for your research.

-

Generate customized diagrams using Graphviz to visually represent signaling pathways, experimental workflows, and other relevant conceptual frameworks.

We are committed to providing you with accurate and detailed scientific information. Please provide the corrected compound name or any additional identifying information, such as a publication reference, so that we can proceed with your request.

We look forward to assisting you in your neuroscience research endeavors.

Application Notes and Protocols for Kmg-104AM in Confocal Microscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Kmg-104AM, a fluorescent probe for the detection of intracellular magnesium ions (Mg²⁺), in confocal microscopy. Detailed protocols for cell loading and imaging, as well as an overview of its application in studying mitochondrial function, are presented.

Introduction to this compound

This compound is a cell-permeant fluorescent indicator highly selective for magnesium ions. Its fluorescence intensity increases upon binding to Mg²⁺, making it a valuable tool for real-time monitoring of intracellular Mg²⁺ dynamics in living cells. A key feature of Kmg-104 is its excitability by the 488 nm laser line, common in many confocal microscopes, and its high selectivity for Mg²⁺ over calcium (Ca²⁺), which is crucial for accurate measurements in a cellular environment.[1] The probe is largely insensitive to pH changes within the physiological range (pH 6.0 to 7.6).[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound.

Table 1: Spectroscopic Properties of Kmg-104

| Property | Value | Reference |

| Excitation Wavelength | ~490 nm | [2] |

| Emission Wavelength | ~510 nm | [2] |

| Dissociation Constant (Kd) for Mg²⁺ | ~3 mM | [2] |

| Dissociation Constant (Kd) for Ca²⁺ | ~7.5 mM |

Table 2: Recommended Confocal Microscopy Settings for this compound

| Parameter | Recommended Setting |

| Excitation Laser | 488 nm |

| Emission Detection Range | 500 - 550 nm |

| Pinhole Size | 1 Airy Unit (AU) |

| Laser Power | Minimize to reduce phototoxicity (start with low power and increase as needed) |

| Detector Gain | Adjust to achieve optimal signal-to-noise ratio without saturation |

| Scan Speed | Adjust based on the temporal resolution required and sample brightness |

Experimental Protocols

Protocol 1: Live-Cell Imaging of Intracellular Magnesium with this compound

This protocol outlines the steps for loading live cells with this compound and subsequent imaging using a confocal microscope.

Materials:

-

This compound

-

Pluronic F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS)

-

Cells cultured on glass-bottom dishes suitable for confocal microscopy

-

Confocal microscope with a 488 nm laser line and appropriate emission filters

Procedure:

-

Prepare Loading Solution:

-

Prepare a stock solution of this compound in high-quality, anhydrous DMSO.

-

On the day of the experiment, prepare a fresh loading solution by diluting the this compound stock solution in HBSS to a final concentration of 5 µM.

-

Add Pluronic F-127 to the loading solution to a final concentration of 0.02% to aid in dye solubilization and cell loading. Mix gently by vortexing.

-

-

Cell Loading:

-

Wash the cultured cells twice with warm HBSS to remove any residual serum and media.

-

Add the this compound loading solution to the cells.

-

Incubate the cells for 30 minutes at 37°C in a humidified incubator.

-

-

Wash:

-

After incubation, remove the loading solution and wash the cells twice with warm HBSS to remove any extracellular dye.

-

-

Imaging:

-

Add fresh, warm HBSS or other appropriate imaging medium to the cells.

-

Place the dish on the stage of the confocal microscope.

-

Allow the cells to equilibrate for a few minutes before imaging.

-

Acquire images using the recommended settings in Table 2.

-

Protocol 2: Investigating Mitochondrial Magnesium Release

This protocol describes an experiment to visualize the release of Mg²⁺ from mitochondria using this compound and a mitochondrial uncoupler.

Materials:

-

Cells loaded with this compound (as per Protocol 1)

-

Carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP) stock solution in DMSO

-

Confocal microscope with time-lapse imaging capabilities

Procedure:

-

Baseline Imaging:

-

Identify a field of view with healthy, this compound-loaded cells.

-

Acquire a series of baseline images to establish the initial intracellular Mg²⁺ distribution and fluorescence intensity.

-

-

Induce Mitochondrial Depolarization:

-

Add FCCP to the imaging medium to a final concentration of 1-5 µM.

-

Immediately start time-lapse imaging to capture the dynamic changes in this compound fluorescence.

-

-

Data Acquisition and Analysis:

-

Continue imaging for a sufficient duration to observe the full response to FCCP.

-

Analyze the time-lapse series to quantify the changes in fluorescence intensity in different cellular regions, which correspond to changes in intracellular Mg²⁺ concentration. An increase in cytosolic fluorescence is expected as Mg²⁺ is released from the mitochondria.

-

Signaling Pathways and Workflows

Mitochondrial Magnesium Regulation

The following diagram illustrates the key players involved in mitochondrial magnesium uptake and its impact on cellular energy metabolism. The protein Mrs2 is a crucial transporter for Mg²⁺ influx into the mitochondrial matrix. This process is vital for the proper functioning of the electron transport chain and subsequent ATP production.

References

Application Note and Protocol: Measurement of Intracellular Magnesium using Kmg-104AM and Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Magnesium ions (Mg²⁺) are the second most abundant intracellular cations and play a crucial role as cofactors for hundreds of enzymes. They are essential for a wide range of cellular processes, including signal transduction, energy metabolism, and DNA and protein synthesis.[1][2] Dysregulation of intracellular Mg²⁺ homeostasis has been linked to various diseases, such as cardiovascular disorders and neuromuscular conditions.[3] Kmg-104AM is a selective, membrane-permeable fluorescent probe designed for the detection of intracellular Mg²⁺.[4] Its acetoxymethyl (AM) ester form allows it to readily cross the cell membrane, after which it is hydrolyzed by intracellular esterases into the active, Mg²⁺-sensitive form, Kmg-104. This application note provides a detailed protocol for the use of this compound for the quantitative analysis of intracellular Mg²⁺ levels in cell suspensions using flow cytometry.

Properties of this compound

This compound is a fluorescein-derived probe that exhibits an increase in fluorescence intensity upon binding to Mg²⁺.[4] It can be excited by the 488 nm laser line commonly found on flow cytometers, making it a convenient tool for cellular analysis. A key advantage of Kmg-104 is its superior selectivity for Mg²⁺ over Ca²⁺, a common challenge with other magnesium indicators. Additionally, its fluorescence is stable over a physiological pH range.

| Property | Value | Reference |

| Excitation Wavelength (max) | ~488 nm | |

| Emission Wavelength (max) | Not specified, but compatible with FITC channel | |

| Dissociation Constant (Kd) for Mg²⁺ | ~2.1 mM | |

| Dissociation Constant (Kd) for Ca²⁺ | ~7.5 mM | |

| pH sensitivity | Insusceptible in the range of 6.0 to 7.6 |

Experimental Protocol

This protocol provides a general guideline for staining suspended cells with this compound. Optimal conditions may vary depending on the cell type and experimental design.

Reagent Preparation

-

This compound Stock Solution (1-10 mM):

-

Prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture.

-

-

Pluronic™ F-127 Solution (20% w/v in DMSO) (Optional):

-

Pluronic™ F-127 can be used to aid the dispersion of this compound in the aqueous loading buffer.

-

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer:

-

Use a buffer of your choice, ensuring it is at the appropriate pH for your cells.

-

-

Probenecid Solution (100 mM in 1 M NaOH) (Optional):

-

Probenecid can be used to inhibit organic anion transporters, which may extrude the hydrolyzed probe from the cells.

-

Cell Preparation

-

Harvest cells and prepare a single-cell suspension in your chosen physiological buffer.

-

Adjust the cell density to 1 x 10⁶ cells/mL.

Staining Protocol

-

Prepare the this compound working solution:

-

Dilute the this compound stock solution into the physiological buffer to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

(Optional) If using Pluronic™ F-127, mix the this compound stock solution with an equal volume of 20% Pluronic™ F-127 solution before diluting it into the loading buffer to a final concentration of ~0.02%.

-

(Optional) If using probenecid, add it to the working solution for a final concentration of 1-2.5 mM.

-

-

Load the cells with this compound:

-

Add the this compound working solution to the cell suspension.

-

Incubate for 30-60 minutes at 37°C, protected from light. The optimal incubation time may need to be determined for your specific cell type.

-

-

Wash the cells:

-

After incubation, centrifuge the cells at a low speed (e.g., 300-400 x g) for 5 minutes.

-

Resuspend the cell pellet in fresh, pre-warmed physiological buffer (containing probenecid if used during loading).

-

Repeat the wash step.

-

-

Resuspend for analysis:

-

Resuspend the final cell pellet in the physiological buffer for immediate analysis by flow cytometry.

-

Flow Cytometry Analysis

-

Instrument Setup:

-

Use a flow cytometer equipped with a 488 nm laser for excitation.

-

Detect the fluorescence emission in the green channel, typically around 525/50 nm (similar to the FITC channel).

-

-

Data Acquisition:

-

Acquire data for the stained cell population.

-

It is recommended to include the following controls:

-

Unstained cells: To set the background fluorescence.

-

Cells treated with an ionophore (e.g., ionomycin) in the presence of high extracellular Mg²⁺: To determine the maximum fluorescence signal.

-

Cells treated with an ionophore and a Mg²⁺ chelator (e.g., EDTA) in a Mg²⁺-free buffer: To determine the minimum fluorescence signal.

-

-

| Parameter | Recommended Setting |

| Excitation Laser | 488 nm |

| Emission Filter | 525/50 nm (or equivalent FITC filter) |

| Forward Scatter (FSC) | To visualize the cell population of interest |

| Side Scatter (SSC) | To visualize the cell population of interest |

Experimental Workflow

References

- 1. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Magnesium: Biochemistry, Nutrition, Detection, and Social Impact of Diseases Linked to Its Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Fluorescent probes for the detection of magnesium ions (Mg 2+ ): from design to application - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00946E [pubs.rsc.org]

Application Notes and Protocols for Quantifying Intracellular Magnesium with KMG-104AM

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium (Mg²⁺) is the second most abundant intracellular cation and a critical cofactor in a vast array of enzymatic reactions, including those central to cellular metabolism, signal transduction, and nucleic acid synthesis. The precise regulation of intracellular magnesium concentration is vital for normal cellular function, and its dysregulation has been implicated in numerous diseases, including cardiovascular disorders, metabolic syndrome, and neurological conditions. KMG-104AM is a fluorescent probe specifically designed for the quantitative measurement of intracellular free magnesium ions. As a cell-permeant acetoxymethyl (AM) ester, this compound readily crosses the plasma membrane and is subsequently hydrolyzed by intracellular esterases, trapping the active indicator, KMG-104, within the cytoplasm. KMG-104 exhibits a significant increase in fluorescence intensity upon binding to Mg²⁺, allowing for the quantification of its intracellular concentration.

Quantitative Data Summary

The following tables summarize key quantitative parameters of KMG-104 and typical intracellular magnesium concentrations.

Table 1: Properties of KMG-104

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~488 nm | N/A |

| Emission Wavelength (λem) | ~515 nm | N/A |

| Dissociation Constant (Kd) for Mg²⁺ | ~2.1 mM | N/A |

| Selectivity | High for Mg²⁺ over Ca²⁺ | N/A |

Table 2: Example Intracellular Free Magnesium Concentrations in Mammalian Cells

| Cell Type | Intracellular Free [Mg²⁺] (mM) | Cytosolic [Mg²⁺] (mM) | Mitochondrial [Mg²⁺] (mM) | Reference(s) |

| Generic Mammalian Cell | 0.5 - 1.0 | 0.5 - 1.0 | 0.5 - 1.0 | [1][2] |

| Eukaryotic Cells | N/A | < 1.0 | 15 - 18 | [3] |

| Cardiac and Liver Mitochondria | N/A | N/A | 0.8 - 1.2 | [4] |

Table 3: Example this compound Calibration Curve Data

Note: This is an example. A new calibration curve must be generated for each experiment.

| [Mg²⁺] (mM) | Fluorescence Intensity (Arbitrary Units) |

| 0 | 150 |

| 0.5 | 450 |

| 1.0 | 720 |

| 2.0 | 1250 |

| 5.0 | 2500 |

| 10.0 | 3800 |

Experimental Protocols

Protocol 1: Cell Loading with this compound

This protocol outlines the steps for loading adherent cells with this compound.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127 (optional, but recommended)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Adherent cells cultured on glass-bottom dishes or coverslips

Procedure:

-

Prepare this compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-